3-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)butanamide
Overview
Description
3-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)butanamide is a complex organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications, particularly as UV stabilizers in various materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)butanamide typically involves the reaction of 6-methyl-2-phenyl-2H-benzotriazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
3-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)butanamide primarily involves its ability to absorb UV radiation. The benzotriazole moiety in the compound acts as a UV absorber, preventing the degradation of materials by absorbing harmful UV rays and dissipating the energy as heat. This property makes it an effective UV stabilizer in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-4-methylphenol (UV-P)
- 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol (UV-PS)
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(2-phenyl-2-propanyl)phenol (UV-234)
- 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol (UV-320)
Uniqueness
3-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)butanamide stands out due to its specific structural modifications, which may enhance its UV-absorbing properties and stability compared to other benzotriazole derivatives. Its unique combination of methyl and phenyl groups provides distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
3-methyl-N-(6-methyl-2-phenylbenzotriazol-5-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-12(2)9-18(23)19-15-11-17-16(10-13(15)3)20-22(21-17)14-7-5-4-6-8-14/h4-8,10-12H,9H2,1-3H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJXEIIOFUIINE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)CC(C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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